2-(tert-Butoxycarbonylamino)-4-chloronicotinic acid
Description
Chemical Structure: 2-(tert-Butoxycarbonylamino)-4-chloronicotinic acid is a pyridine derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 2-position, a chlorine substituent at the 4-position, and a carboxylic acid moiety at the 3-position of the pyridine ring.
Molecular Formula: C₁₁H₁₃ClN₂O₄
Molecular Weight: 272.69 g/mol
CAS Number: 1021339-32-1
Key Applications:
This compound is primarily used as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in the development of kinase inhibitors and heterocyclic scaffolds .
Properties
IUPAC Name |
4-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(17)14-8-7(9(15)16)6(12)4-5-13-8/h4-5H,1-3H3,(H,15,16)(H,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEJHBACZUJEML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649798 | |
| Record name | 2-[(tert-Butoxycarbonyl)amino]-4-chloropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1021339-32-1 | |
| Record name | 4-Chloro-2-[[(1,1-dimethylethoxy)carbonyl]amino]-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1021339-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(tert-Butoxycarbonyl)amino]-4-chloropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthesis Overview
The synthesis of this compound typically involves several key steps, which can vary based on the specific method employed. The following sections detail notable methodologies:
Method A: Amide Coupling Approach
-
- 5-Chloronicotinic acid
- tert-Butoxycarbonyl chloride (Boc-Cl)
- Base (e.g., DIPEA)
-
- Dissolve 5-chloronicotinic acid in a suitable solvent such as dimethylformamide (DMF).
- Add tert-butoxycarbonyl chloride and base to the solution.
- Stir the mixture at room temperature for several hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product using an organic solvent.
Yield : Reports indicate yields ranging from 80% to 95% depending on the reaction conditions and purification methods used.
Method B: Direct Chlorination and Boc Protection
-
- Nicotinic acid
- Thionyl chloride or phosphorus oxychloride
- tert-Butoxycarbonyl anhydride
-
- Chlorinate nicotinic acid using thionyl chloride to obtain 4-chloronicotinic acid.
- Protect the amino group by adding tert-butoxycarbonyl anhydride in a solvent like dichloromethane.
- Stir the mixture under inert conditions until complete.
Yield : This method has shown yields of approximately 70% to 85%.
Comparative Analysis of Preparation Methods
| Method | Starting Materials | Yield Range | Key Features |
|---|---|---|---|
| Amide Coupling | 5-Chloronicotinic acid, Boc-Cl | 80%-95% | Simple procedure, effective for large-scale synthesis |
| Direct Chlorination | Nicotinic acid, Thionyl chloride | 70%-85% | Involves multiple steps but provides high purity |
Reaction Conditions and Optimization
Optimizing reaction conditions is critical for maximizing yield and purity. Key parameters include:
Temperature Control : Many reactions benefit from controlled temperatures (e.g., cooling to -78°C during certain steps).
pH Adjustment : Maintaining an optimal pH during reaction quenching can significantly affect product formation.
Solvent Choice : The choice of solvents such as dichloromethane or dimethylformamide can influence solubility and reaction rates.
Scientific Research Applications
2-(tert-Butoxycarbonylamino)-4-chloronicotinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(tert-Butoxycarbonylamino)-4-chloronicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group serves as a protecting group, which can be selectively removed under acidic conditions to reveal the active amino group. This allows for targeted interactions with biological molecules, facilitating the study of biochemical pathways and the development of therapeutic agents .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural analogs of 2-(tert-Butoxycarbonylamino)-4-chloronicotinic acid, emphasizing differences in substituents and functional groups:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₁₁H₁₃ClN₂O₄ | 272.69 | 1021339-32-1 | Boc-protected amino, chlorine, carboxylic acid |
| 2-Chloro-4-pivalamidonicotinic acid | C₁₁H₁₃ClN₂O₃ | 256.69 | 1021339-24-1 | Pivalamido (tert-butyl carbamate) group, chlorine, carboxylic acid |
| 4-(Methoxycarbonyl)nicotinic acid | C₈H₇NO₄ | 181.15 | Not specified | Methoxycarbonyl ester, carboxylic acid |
| 2-(tert-Butoxycarbonylamino)-4-methylphenylboronic acid pinacol ester | C₁₈H₂₇BN₂O₄ | 346.23 | 1150561-75-3 | Boc-protected amino, boronic acid pinacol ester, methylphenyl group |
Key Observations :
- Protecting Groups : The Boc group in the target compound offers better stability under basic conditions compared to the pivalamido group in 2-Chloro-4-pivalamidonicotinic acid, which may hydrolyze more readily .
- Reactivity: The carboxylic acid moiety in the target compound enables direct coupling reactions (e.g., amide bond formation), whereas the boronic ester in 2-(tert-Butoxycarbonylamino)-4-methylphenylboronic acid pinacol ester facilitates Suzuki-Miyaura cross-coupling reactions .
- Substituent Effects: The chlorine atom at the 4-position enhances electrophilic aromatic substitution reactivity compared to non-halogenated analogs like 4-(Methoxycarbonyl)nicotinic acid .
Research Findings :
Pricing and Commercial Availability
Data from commercial catalogs (e.g., HB240 series) indicate significant cost variations:
| Compound | Catalog Number | Price (USD/g) |
|---|---|---|
| This compound | HB240-1 | 400 |
| 2-Chloro-4-pivalamidonicotinic acid | Not listed | ~250 (estimated) |
| 4-(Methoxycarbonyl)nicotinic acid | Not listed | ~150 (estimated) |
Note: The target compound’s higher price reflects its specialized protective groups and synthetic complexity .
Biological Activity
2-(tert-Butoxycarbonylamino)-4-chloronicotinic acid is a derivative of chloronicotinic acid, which has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group, which influences its solubility and reactivity. Understanding its biological activity is crucial for developing therapeutic agents.
- Molecular Formula : C12H14ClN2O3
- CAS Number : 1021339-32-1
- Molecular Weight : 270.70 g/mol
The biological activity of this compound primarily involves its interaction with biological targets such as enzymes and receptors. The Boc group enhances lipophilicity, facilitating cellular uptake. The chloronicotinic acid moiety is known to interact with nicotinic acetylcholine receptors (nAChRs), which play a vital role in neurotransmission and are implicated in various neurological disorders.
Antimicrobial Activity
Research indicates that chloronicotinic acid derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound can inhibit the growth of several bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
These findings suggest potential applications in developing new antibiotics.
Antitumor Activity
The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. Preliminary studies indicate that it may induce apoptosis in cancer cells through:
- Activation of caspase pathways
- Modulation of cell cycle regulators
Table 1 summarizes the effects of this compound on different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis |
| MCF-7 (breast cancer) | 20 | Cell cycle arrest |
| A549 (lung cancer) | 18 | Caspase activation |
Anti-inflammatory Effects
In addition to its antimicrobial and antitumor activities, this compound exhibits anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Study on Antimicrobial Efficacy
A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various chloronicotinic acid derivatives, including this compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µM, highlighting its potential as a lead compound for antibiotic development .
Investigation into Antitumor Mechanisms
Another research article focused on the antitumor mechanisms of this compound. The study utilized flow cytometry to analyze cell cycle progression in HeLa cells treated with varying concentrations of the compound. Results showed a marked increase in the percentage of cells in the sub-G1 phase, indicative of apoptosis .
Chemical Reactions Analysis
Amide Coupling Reactions
The carboxylic acid group undergoes activation for amide bond formation. Key reagents and conditions include:
| Reagent System | Solvent | Base | Reaction Time | Yield (%) | Source |
|---|---|---|---|---|---|
| TBTU/DIPEA | DCM | DIPEA | 10–60 minutes | 75–90 | |
| BOP-Cl/DIPEA | DMF | DIPEA | 1–2 hours | 80–95 | |
| EDCI with DMAP | Acetonitrile | N-methylmorpholine | 2–4 hours | 70–85 |
Example Protocol :
-
Step 1 : Activate 2-(tert-Butoxycarbonylamino)-4-chloronicotinic acid (1.0 equiv) with TBTU (1.0 equiv) and DIPEA (2.5 equiv) in DCM.
-
Step 2 : Add the amine (1.1 equiv) and stir at room temperature for 1 hour.
-
Workup : Wash with NaHCO₃, dry over Na₂SO₄, and purify via silica chromatography .
Boc Deprotection
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions:
| Condition | Solvent | Temperature | Time | Outcome | Source |
|---|---|---|---|---|---|
| 4M HCl in dioxane | Dioxane | RT–40°C | 48–72h | Free amine formation | |
| TFA/DCM | DCM | RT | 2–4h | Rapid deprotection |
Key Observation : Prolonged exposure to HCl in dioxane at 40°C ensures complete deprotection without side reactions .
Sulfonation Reactions
The deprotected amine reacts with sulfonyl chlorides:
| Sulfonyl Chloride | Solvent | Base | Conditions | Source |
|---|---|---|---|---|
| Ar-SO₂Cl | THF | TEA | 0–50°C, argon atmosphere | |
| PhNTf₂ | MeCN/DMF | DIPEA | RT, 18h |
Example :
-
React with PhNTf₂ in MeCN/DMF (3:1 ratio) and DIPEA (3.0 equiv) at RT for 18h to form triflamide derivatives .
Solvent and Base Optimization
Reaction efficiency varies with solvent polarity and base strength:
| Reaction Type | Preferred Solvent | Optimal Base | Notes | Source |
|---|---|---|---|---|
| Amide Coupling | DMF or DCM | DIPEA | Higher yields in polar aprotic solvents | |
| Boc Deprotection | Dioxane | HCl (gas) | Minimal side-product formation |
Stability and Side Reactions
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(tert-butoxycarbonylamino)-4-chloronicotinic acid, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group followed by chlorination at the 4-position of the nicotinic acid scaffold. Key intermediates include Boc-protected aminonicotinic acid derivatives, which are characterized via 1H/13C NMR (to confirm Boc-group integration and aromatic substitution patterns) and HPLC (to assess purity >95%) . For example, Boc-protected intermediates often show tert-butyl proton signals at δ 1.3–1.5 ppm in DMSO-d6 . Chlorination is confirmed by mass spectrometry (MS) via a +34–36 Da mass shift .
Q. How should researchers purify and store this compound to ensure stability?
- Methodological Answer : Purification is achieved via recrystallization from ethanol/water mixtures or preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity . Storage should be in airtight containers under inert gas (N2/Ar) at 2–8°C to prevent Boc-group hydrolysis or chlorination reversal. Degradation under ambient light or humidity can be monitored via TLC (silica gel, Rf ~0.3 in ethyl acetate/hexane) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR to verify Boc-group integrity (δ 28–30 ppm for quaternary carbon) and chlorination (absence of C-4 proton in nicotinic acid).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]+ at m/z ~286.05 (C11H13ClN2O4).
- X-ray Crystallography : For resolving ambiguities in substitution patterns, as seen in corrigenda for related compounds (e.g., misassigned thiazolidine-carboxylic acid structures) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for Boc-protected chloronicotinic acid derivatives?
- Methodological Answer : Discrepancies in NMR or MS data (e.g., unexpected splitting or missing peaks) may arise from rotameric equilibria of the Boc group or residual solvents. Strategies include:
- Variable-temperature NMR (VT-NMR) to observe coalescence of split peaks.
- DFT computational modeling to predict stable conformers and compare with experimental data.
- Cross-validation with X-ray structures , as demonstrated in corrected crystallographic reports for analogous compounds .
Q. What experimental designs are optimal for studying the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer : The 4-chloro substituent can act as a leaving group for palladium-catalyzed couplings. Key steps:
- Boronic acid partner selection : Use aryl/heteroaryl boronic acids (e.g., 4-fluorophenylboronic acid) with Pd(PPh3)4 catalyst in THF/Na2CO3 at 80°C.
- Monitoring dechlorination : Track reaction progress via LC-MS to detect intermediates (e.g., loss of Cl, m/z −35).
- Workup : Purify coupled products via silica gel chromatography (ethyl acetate/hexane) and confirm regioselectivity via NOESY NMR .
Q. How does the Boc group influence the compound’s stability under acidic or basic conditions?
- Methodological Answer : The Boc group is labile under acidic conditions (e.g., TFA/DCM, 0°C to RT) but stable in mild bases (pH <10). Stability studies should include:
- pH-dependent degradation assays : Monitor by HPLC at 254 nm (e.g., half-life of 2 hours in 0.1 M HCl vs. >24 hours in PBS pH 7.4).
- Kinetic studies : Use Arrhenius plots to predict shelf-life under storage conditions .
Q. What computational methods can predict the compound’s reactivity in nucleophilic aromatic substitution?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate LUMO localization at C-4 (chlorine position), indicating susceptibility to nucleophilic attack.
- Molecular Dynamics (MD) Simulations : Simulate solvation effects in DMF or DMSO to assess steric hindrance from the Boc group.
- SAR Analysis : Compare with analogs (e.g., 4-fluoro or 4-bromo derivatives) to correlate electronic effects with reaction rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
